3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

説明

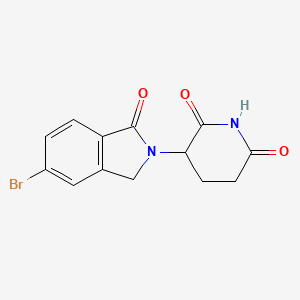

This compound is a lenalidomide analog that can be useful in PROTAC research because it is applicable to the recruitment of CRBN protein . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of this compound involves the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate . The solution was heated to gentle reflux for 12 hours and then cooled in an ice bath .Molecular Structure Analysis

The molecular structure of this compound includes three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The compound is a lenalidomide analog that can be useful in PROTAC research because it is applicable to the recruitment of CRBN protein .Physical And Chemical Properties Analysis

The compound has a boiling point of 587.6±50.0 °C (Predicted) and a density of 1.688±0.06 g/cm3 (Predicted) . It is insoluble or slightly soluble in DMSO .科学的研究の応用

Pharmacological Research and Drug Development

Scientific investigations have highlighted the significance of structurally similar compounds in pharmacological research and drug development. For instance, lurasidone, a novel antipsychotic drug, demonstrates the utility of isoindole derivatives in treating psychotic and mood disorders. Lurasidone exhibits efficacy and safety for short-term treatment of schizophrenia and acute bipolar depression, with a distinct pharmacodynamic profile minimizing the risk of weight gain, metabolic, or cardiac abnormalities (Pompili et al., 2018).

Organic Synthesis and Catalysis

Research on pyranopyrimidine scaffolds, which share synthetic and structural relevance with the target compound, underscores the broad synthetic applications of such chemical structures. The use of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds illustrates the compound's versatility in medicinal and pharmaceutical industries due to its bioavailability and broad applicability (Parmar et al., 2023).

Chemical Properties and Reactivity Studies

The study of chemical inhibitors of cytochrome P450 isoforms, involving compounds with similar structural motifs, emphasizes the importance of understanding the chemical properties and reactivity of isoindole derivatives in human liver microsomes. Such research is crucial for predicting drug-drug interactions in pharmacological contexts (Khojasteh et al., 2011).

Analytical Chemistry Applications

The development of specific and sensitive analytical methods for compounds like linagliptin demonstrates the relevance of isoindole derivatives in analytical chemistry. High-performance thin-layer chromatography (HPTLC) methods for determining such compounds in dosage forms underscore the chemical's importance in pharmaceutical analysis (Rode et al., 2021).

作用機序

Target of Action

The primary target of Lenalidomide-5-Br is the Cereblon (CRBN) protein . CRBN is a substrate receptor of the CRL4 E3 ubiquitin ligase complex .

Mode of Action

Lenalidomide-5-Br, being a lenalidomide analog, binds to the CRBN protein . This binding induces the ubiquitin ligase complex to degrade specific substrates, such as the Ikaros transcription factors IKZF1 and IKZF3 .

Biochemical Pathways

The degradation of IKZF1 and IKZF3 transcription factors affects various biochemical pathways. These transcription factors play crucial roles in the regulation of immune response and cell proliferation. Therefore, their degradation can lead to immunomodulatory effects and inhibition of cell proliferation .

Result of Action

The molecular and cellular effects of Lenalidomide-5-Br’s action include the degradation of IKZF1 and IKZF3 transcription factors . This can lead to modulation of immune response and inhibition of cell proliferation, which could potentially have antitumor effects .

Action Environment

The action, efficacy, and stability of Lenalidomide-5-Br can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at room temperature for optimal stability Other factors such as pH, presence of other molecules, and cellular environment can also affect its action and efficacy

特性

IUPAC Name |

3-(6-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRQAKJTXKOGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1010100-26-1 | |

| Record name | 3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)sulfamoyl]phenyl}methyl)acetamide](/img/no-structure.png)

![6-amino-9-methyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one](/img/structure/B6230764.png)